molecular formula C19H21ClN4O3 B5963076 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[1-(1-methylpyrazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide

5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[1-(1-methylpyrazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B5963076
M. Wt: 388.8 g/mol
InChI Key: BJYQFMYPRDVCGC-UHFFFAOYSA-N
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Description

5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[1-(1-methylpyrazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Properties

IUPAC Name

5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[1-(1-methylpyrazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O3/c1-11-5-15(6-12(2)18(11)20)26-10-16-7-17(23-27-16)19(25)22-13(3)14-8-21-24(4)9-14/h5-9,13H,10H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYQFMYPRDVCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC2=CC(=NO2)C(=O)NC(C)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[1-(1-methylpyrazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chloro-3,5-dimethylphenol with a suitable alkylating agent to form the corresponding ether. This intermediate is then subjected to further reactions, including the formation of the oxazole ring and subsequent functionalization to introduce the pyrazole moiety.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[1-(1-methylpyrazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.

Scientific Research Applications

5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[1-(1-methylpyrazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[1-(1-methylpyrazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
  • 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid

Uniqueness

What sets 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[1-(1-methylpyrazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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